N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide, also known as MPN, is a chemical compound that has gained significant attention in the scientific community due to its potential biomedical applications. MPN is a sulfonamide-based compound that has been shown to exhibit potent inhibitory effects on various enzymes and receptors, making it a promising candidate for drug development.
Wissenschaftliche Forschungsanwendungen
Antidiabetic Activity
Nitrobenzenesulfonamide derivatives have been found to possess promising antidiabetic properties. A study on the nitrobenzenesulfochlorination products of β-aminopropioamidoximes, functionalized with six-membered N-heterocycles like morpholine, showed in vitro α-glucosidase activity higher than the reference drug acarbose. This suggests their potential in antidiabetic drug development (Kayukova et al., 2022).
Anticancer Properties
Sulfonamide derivatives have demonstrated significant pro-apoptotic effects on cancer cells via the activation of p38/ERK phosphorylation. These compounds could notably reduce cell proliferation and induce mRNA expression of pro-apoptotic genes, suggesting a pathway for potential cancer therapies (Cumaoğlu et al., 2015).
Computational and Structural Analysis
The synthesis and structural characterization of new sulfonamide molecules have been explored, providing insights into their potential therapeutic applications. Computational studies, including density functional theory (DFT) and molecular dynamics simulations, offer a deeper understanding of their molecular interactions and reactivity, which is crucial for drug design (Murthy et al., 2018).
Enzyme Inhibition
Sulfonamide derivatives have been studied for their enzyme inhibition properties, targeting enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are associated with diseases such as Alzheimer's and Parkinson's. The inhibition of these enzymes suggests potential therapeutic applications for related disorders (Lolak et al., 2020).
Antimicrobial and Antioxidant Activities
Studies on sulfonamide derivatives incorporating triazine motifs have revealed their moderate antioxidant properties and significant inhibitory effects against various enzymes. These compounds exhibit promising antimicrobial activity, indicating their potential as leads for developing new antimicrobial agents (Lolak et al., 2020).
Eigenschaften
IUPAC Name |
N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O5S/c26-25(27)17-2-1-3-18(14-17)31(28,29)23-16-6-4-15(5-7-16)19-8-9-20(22-21-19)24-10-12-30-13-11-24/h1-9,14,23H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJICTOOEUDHISM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.